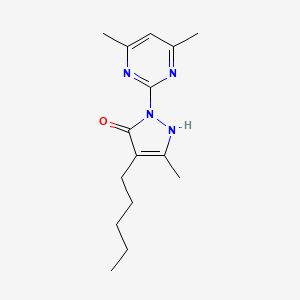

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol

Description

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol is a heterocyclic compound that features both pyrimidine and pyrazole rings

Properties

Molecular Formula |

C15H22N4O |

|---|---|

Molecular Weight |

274.36 g/mol |

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-pentyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C15H22N4O/c1-5-6-7-8-13-12(4)18-19(14(13)20)15-16-10(2)9-11(3)17-15/h9,18H,5-8H2,1-4H3 |

InChI Key |

QXGOZRXPBZCHFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(NN(C1=O)C2=NC(=CC(=N2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol can be achieved through a multi-step process. One common method involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . This reaction is typically carried out under solvent-free conditions, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions can occur at the pyrimidine or pyrazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

Antiviral Activity

Research has indicated that derivatives of pyrazole compounds exhibit antiviral properties. Specifically, studies have shown that 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol can inhibit HIV replication in vitro. This property is crucial given the ongoing need for effective HIV treatments and the challenges posed by drug resistance .

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is essential for protecting cells from oxidative stress and related diseases. Research employing DPPH scavenging assays has shown promising results in terms of its ability to neutralize free radicals .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies have indicated that it may be effective against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Interaction with Enzymes

The compound's structure allows it to interact with specific enzymes involved in viral replication and bacterial metabolism. This interaction can inhibit essential processes, leading to reduced viral load or bacterial growth.

Modulation of Signaling Pathways

Research suggests that this compound may modulate various signaling pathways within cells, contributing to its antioxidant and anti-inflammatory effects. This modulation can help in reducing cellular damage and improving overall cellular health.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

3-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol: A similar compound with a different substitution pattern on the pyrazole ring.

1-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-ol: Another derivative with a phenyl group instead of a pentyl group.

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrimidine and pyrazole rings also contributes to its versatility in various applications.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol is a compound that belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol can be represented as follows:

Key Properties:

- Molecular Weight: 246.31 g/mol

- Boiling Point: Approximately 479.8 °C (predicted)

- Density: 1.16 g/cm³ (predicted)

- pKa: 6.83 (±0.50)

Synthesis

The synthesis of pyrazole derivatives often involves multi-component reactions that yield various functionalized compounds. For 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol, synthetic routes typically include the reaction of appropriate pyrimidine and pyrazole precursors under controlled conditions to achieve the desired structure.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study Findings:

A study evaluating a series of pyrazole derivatives indicated that certain modifications in the structure significantly enhance anticancer activity. For instance:

- Compound A (similar structure) showed IC50 values ranging from 60 nM to 580 nM against gastric and breast cancer cell lines.

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| A | NUGC | 60 |

| A | MCF | 580 |

| B | HEPG2 | 399 |

| B | DLDI | 890 |

These results suggest that structural variations can lead to enhanced selectivity and potency against specific cancer types .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines effectively.

Example Results:

In a comparative study:

- Compound C exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations around 10 µM, demonstrating strong anti-inflammatory potential .

The biological activity of pyrazoles often involves interaction with various molecular targets:

- Inhibition of Enzymes: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

- Modulation of Signaling Pathways: Pyrazoles may interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.